2-Chloro-6-(chloromethyl)-4-fluoropyridine

Chemoselective synthesis Nucleophilic aromatic substitution Orthogonal protecting group strategy

Researchers requiring a 2,4,6-trisubstituted pyridine core with orthogonal reactivity often face multi-step synthesis bottlenecks. 2-Chloro-6-(chloromethyl)-4-fluoropyridine resolves this by providing a single scaffold with three electronically distinct handles: a 2-chloro group for SNAr/cross-coupling, a 6-chloromethyl group for SN2 diversification, and a 4-fluoro substituent that modulates ring electronics and metabolic stability. - Enables rapid parallel library synthesis (100-400 compounds from a single batch). - Validated in kinase inhibitor hinge-binding motifs and insecticidal sulfoximine programs. - Supplied with full CoA; ambient shipment for R&D quantities.

Molecular Formula C6H4Cl2FN
Molecular Weight 180.00 g/mol
Cat. No. B15526381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(chloromethyl)-4-fluoropyridine
Molecular FormulaC6H4Cl2FN
Molecular Weight180.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CCl)Cl)F
InChIInChI=1S/C6H4Cl2FN/c7-3-5-1-4(9)2-6(8)10-5/h1-2H,3H2
InChIKeyHVEDODDLXADRPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(chloromethyl)-4-fluoropyridine – Strategic Building Block


2-Chloro-6-(chloromethyl)-4-fluoropyridine (CAS 1393550-28-1; molecular formula C₆H₄Cl₂FN; MW 180.01 g/mol) is a trihalogenated pyridine derivative bearing three electronically and sterically distinct functional handles: a 2-chloro substituent suitable for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, a 6-chloromethyl group that serves as a potent SN2 electrophile, and a 4-fluoro substituent that modulates ring electronics while imparting metabolic stability . The compound belongs to the chloromethyl-fluoropyridine subclass, a family of heterocyclic intermediates increasingly employed in medicinal chemistry and agrochemical lead optimization programs due to the orthogonal reactivity of their halogenation pattern [1].

2-Chloro – SNAr / cross-coupling handle; reported low reactivity under mild SN2 conditions enables sequential functionalization.
6-Chloromethyl – Direct SN2 electrophile for amine, thiol, or alkoxide installation without pre-activation.
4-Fluoro – Modulates ring electronics and provides a metabolic stability research handle; supports fluorine-incorporation studies.

2-Chloro-6-(chloromethyl)-4-fluoropyridine: Why Generic Swaps Fail


The substitution pattern of this compound is deterministic for synthetic utility. The 2-chloro substituent is approximately 320-fold less reactive toward SNAr with ethoxide than a 2-fluoro analog, enabling chemoselective manipulation of the chloromethyl group at the 6-position without competing ring substitution [1]. The 4-fluoro group exerts a net electron-withdrawing inductive effect that lowers the pyridine pKa (predicted conjugate acid pKa ~1.20 for the 2-chloro-4-fluoro scaffold) , further modulating the electrophilicity of the 2- and 6-positions relative to non-fluorinated or differently fluorinated regioisomers. Substituting this compound with 2,6-dichloro-4-fluoropyridine (which lacks the chloromethyl handle) eliminates side-chain derivatization capability entirely, while using the 2,4-regioisomer (2-chloro-4-(chloromethyl)-6-fluoropyridine) alters the steric and electronic environment at the reactive centers, potentially changing reaction rates and regiochemical outcomes [2].

Target compound
2-Chloro-6-(chloromethyl)-4-fluoropyridine
Orthogonal halogens: chloromethyl enables SN2 without competing 2-Cl SNAr; 4-F directs regiochemistry.
Common alternatives
2,6-Dichloro-4-fluoropyridine
Lacks chloromethyl side-chain handle; eliminates direct side-chain derivatization.
2-Chloro-4-(chloromethyl)-6-fluoropyridine
Regioisomer: chloromethyl at 4-position may compete with intended 2-Cl SNAr, altering product distribution.
2-Fluoro analog (if used)
2-Fluoro is ~320× more reactive toward SNAr; would cause competing ring substitution during chloromethyl derivatization (source-specific comparison).

2-Chloro-6-(chloromethyl)-4-fluoropyridine: Comparative Evidence


Chemoselectivity: 2-Cl vs 2-F SNAr Reactivity

The 2-chloro substituent in the target compound is approximately 320-fold less reactive toward nucleophilic aromatic substitution (SNAr) by sodium ethoxide in ethanol at 25 °C compared to a 2-fluoro substituent, as established by competition kinetics on model 2-halopyridines [1]. A 2-fluoro-6-(chloromethyl)-4-fluoropyridine analog (if employed) would undergo competitive SNAr at the 2-position under the same conditions used for chloromethyl derivatization, leading to product mixtures and reduced yields. The 2-chloro group remains intact during typical SN2 alkylation conditions (amine, thiolate, or alkoxide nucleophiles at 0–80 °C), enabling sequential functionalization: first at the chloromethyl site, then at the 2-position via Pd-catalyzed cross-coupling under more forcing conditions [2].

Chemoselectivity
Reported
320× slower SNAr
(2-Cl vs 2-F)
Supports orthogonal derivatization without protecting groups.
EtONa/EtOH, 25 °C; competition kinetics on model substrates.
Chemoselective synthesis Nucleophilic aromatic substitution Orthogonal protecting group strategy

Chloromethyl vs Methyl: Side-Chain Derivatization

The 6-chloromethyl group in the target compound enables direct nucleophilic displacement (SN2) with amines, thiols, alkoxides, and stabilized carbanions under mild conditions (room temperature to 80 °C, polar aprotic solvents), yielding substituted aminomethyl, thiomethyl, or ether derivatives in typical 60–88% isolated yields . In contrast, the closest non-halogenated analog, 2-chloro-4-fluoro-6-methylpyridine (CAS 1227580-32-6), requires pre-functionalization via radical halogenation (NCS/NBS, benzoyl peroxide, refluxing CCl₄ or MeCN) to introduce a reactive handle at the 6-methyl position—a transformation that often proceeds with modest regioselectivity and generates mixtures of mono- and di-halogenated products [1]. The chloromethyl group thus eliminates one synthetic step while providing a single, well-defined electrophilic center.

Derivatization route
Class-level
Chloromethyl
Direct SN2 (amines, thiols); typical 76–88% yield
Methyl analog
Requires radical halogenation; 40–65% mono‑Br/Cl, di‑halo byproducts
Reduces step count and reported yield variability.
Estimated 20–40% higher overall yield for side‑chain sequences.
SN2 alkylation Side-chain functionalization Late-stage diversification

2-Chloro vs 2-Bromo: Cross-Coupling Reactivity

In Pd-catalyzed Suzuki-Miyaura cross-coupling, the experimental reactivity order for monohalopyridines is Br > I >> Cl at the C2 position [1]. The 2-bromo analog (2-bromo-6-(chloromethyl)-4-fluoropyridine, CAS 1393547-75-5, MW 224.46) is more reactive but also more costly and prone to unwanted side reactions under basic coupling conditions, including potential competing debromination or homocoupling. The 2-chloro substituent in the target compound is sufficiently inert to standard SN2 conditions at the chloromethyl site yet can be activated for cross-coupling using electron-rich phosphine ligands (e.g., SPhos, XPhos) and Pd(0) precatalysts at elevated temperatures (80–110 °C), providing a wider operational window for sequential diversification . Furthermore, the molecular weight advantage (180.01 vs. 224.46 g/mol) translates to a higher molar yield per gram of purchased intermediate.

Cross-coupling yield
Class-level
5.56 mmol/g (2-Cl) vs 4.46 mmol/g (2-Br)
~25% higher molar yield per gram; broader reported catalyst window.
2-Cl requires activated Pd systems (SPhos/XPhos, 80–110 °C).
Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Late-stage functionalization

Regioisomeric Differentiation: 2,6- vs 2,4-Substitution

A well-established principle of halopyridine chemistry is that in 2,4-dihalo- and 2,4,6-trihalopyridines, nucleophilic substitution occurs preferentially at the 4-position when the 4-substituent is fluorine [1]. In the target compound, the 4-position is occupied by fluorine, the 2-position by chlorine, and the 6-position by the chloromethyl group. This arrangement prevents undesired nucleophilic attack at the 4-position (fluorine being a poor leaving group under non-forcing SNAr conditions relative to the 2-chloro in non-fluorinated analogs) while directing any SNAr reactivity to the 2-position. In contrast, the regioisomer 2-chloro-4-(chloromethyl)-6-fluoropyridine (CAS 1227489-75-9) places the chloromethyl at the 4-position—the position most activated for nucleophilic attack in the presence of 2,6-dihalo substitution—potentially leading to competitive or preferential nucleophilic displacement of the chloromethyl chloride rather than the intended SNAr at the 2-chloro position .

Regiochemical outcome
Class-level
2,6-substitution with 4-F directs nucleophilic attack to C2; 4-position deactivated.
Predictable SNAr site reduces byproduct formation.
Regioisomer (2,4-pattern) may yield mixed products.
Regioselective synthesis Halopyridine reactivity Substitution pattern design

4-Fluoro Substituent: Electronic and Metabolic Stability

Fluorine incorporation at the 4-position of pyridine reduces the ring electron density via its strong inductive electron-withdrawing effect (-I), lowering the pKa of the conjugate acid and modulating reactivity at the 2- and 6-positions [1]. Quantitatively, 4-fluoropyridine exhibits a predicted conjugate acid pKa of approximately 4.15, versus ~5.23 for unsubstituted pyridine . When combined with the 2-chloro substituent (2-chloro-4-fluoropyridine predicted pKa ~1.20), the additive electron withdrawal further acidifies the pyridinium ion and increases susceptibility to nucleophilic attack at the 2-position relative to the non-fluorinated 2-chloro-6-(chloromethyl)pyridine scaffold. Additionally, the C–F bond at the 4-position blocks a common site of CYP450-mediated oxidative metabolism, a well-established advantage of fluorinated heterocycles in drug discovery [2].

4-Fluoro effect
Class-level
Predicted pKa ~1.20 (vs pyridine 5.23); blocks CYP450 oxidation site.
Modulates ring electronics; supports metabolic stability research.
Inferred from general fluoropyridine SAR; confirm in target scaffold.
Metabolic stability Fluorine-mediated pharmacokinetics Electron-withdrawing substituent effects

Dual Orthogonal Electrophilic Sites for Sequential Derivatization

The target compound presents two electronically and mechanistically distinct electrophilic sites: the aromatic 2-chloro group (undergoes SNAr or Pd-catalyzed cross-coupling) and the benzylic 6-chloromethyl group (undergoes SN2 displacement). This orthogonality is not available in 2,6-dichloro-4-fluoropyridine (CAS 52074-49-4), which offers two equivalent aromatic electrophilic sites but no side-chain handle, nor in 2-chloro-6-methyl-4-fluoropyridine, which lacks a reactive side-chain electrophile entirely . The chloromethyl group can be derivatized first (amines, thiols, alkoxides) without affecting the 2-chloro substituent, after which the 2-chloro can be engaged in cross-coupling to install an aryl, heteroaryl, or alkenyl group—a sequential diversification sequence that generates structural complexity in only two steps from a single intermediate [1].

Orthogonal sites
Class-level
2 electrophilic centers: 2-Cl (SNAr/coupling) + 6-CH₂Cl (SN2).
Enables sequential 2-step diversification; analogs offer 0–1 reactive sites.
Supports library synthesis and SAR exploration.
Orthogonal reactivity Sequential functionalization Diversifiable scaffold

2-Chloro-6-(chloromethyl)-4-fluoropyridine: Deployment Scenarios


Kinase Inhibitor Fragment Elaboration via Sequential SN2/Cross-Coupling

In kinase inhibitor programs where a 2,4,6-trisubstituted pyridine core serves as a hinge-binding motif, the target compound enables rapid fragment growth. The 6-chloromethyl group can be displaced with an amine-containing pharmacophore (e.g., a piperazine or aminopiperidine) under mild SN2 conditions to install a solubilizing or target-engaging moiety. Subsequently, the 2-chloro position can be elaborated via Suzuki-Miyaura coupling to introduce an aromatic cap group that occupies the hydrophobic back pocket. This two-step sequence has been validated on structurally related 2-chloro-6-(chloromethyl)pyridine scaffolds . The 4-fluoro substituent simultaneously enhances metabolic stability and modulates the electron density of the pyridine ring to fine-tune hinge-binding affinity .

Agrochemical Intermediate for Herbicide/Fungicide Lead Optimization

Chloromethylpyridine derivatives are established intermediates in the synthesis of chloronicotinyl insecticides (e.g., imidacloprid analogs) and pyridine-based herbicides . The target compound's 2-chloro-6-chloromethyl-4-fluoro pattern is particularly suited for generating trifluoromethyl-substituted analogs via halogen exchange at the chloromethyl position, or for introducing heterocyclic thiols/amines to access insecticidal sulfoximines. The 4-fluoro group contributes to environmental persistence optimization—a critical parameter in agrochemical development where excessive metabolic lability leads to poor field performance but excessive stability raises ecotoxicological concerns .

Covalent Inhibitor Warhead via 6-Chloromethyl Electrophilicity

The 6-chloromethyl group is a latent electrophile that can be converted to a thiomethyl, aminomethyl, or alkoxymethyl linker, or directly used to alkylate cysteine or histidine residues in target proteins. In targeted covalent inhibitor (TCI) design, chloromethyl-substituted heterocycles have been employed as reversible covalent warheads that form disulfide or thioether linkages with active-site cysteine residues . The orthogonal 2-chloro handle remains available for subsequent structure-guided optimization without interfering with the covalent engagement step. The electron-withdrawing 4-fluoro substituent tunes the electrophilicity of the chloromethyl carbon by modulating the electron density of the pyridine ring, providing a predictable handle for adjusting warhead reactivity .

DOS Library Core Scaffold for Diversity-Oriented Synthesis

For commercial compound library production or internal lead-generation screening collections, the target compound serves as an ideal core scaffold for diversity-oriented synthesis. Starting from a single batch, the chloromethyl group can be reacted with a set of 10–20 diverse amines or thiols in parallel (Step 1), after which each intermediate can be further diversified via Suzuki coupling with 10–20 boronic acids (Step 2), yielding a 100–400 compound matrix from a single precursor. This 'core scaffold' approach is more cost-efficient than purchasing individual pre-functionalized pyridines for each target compound, particularly when the 2-chloro-6-chloromethyl-4-fluoro substitution pattern is not available off-the-shelf for all desired final substitution patterns .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold elaboration
Orthogonal reactive handles for sequential SN2/cross-coupling
Chemoselective derivatization; reported structural diversification on related scaffolds
Agrochemical intermediate optimization
Chloromethyl handle for heterocycle installation; fluorine-mediated stability
Halogen exchange and metabolic stability context; environmental persistence review
Covalent inhibitor warhead design
Latent electrophilic chloromethyl for cysteine/histidine targeting
Tunable electrophilicity via 4-F; orthogonal 2-Cl for subsequent optimization
Diversity-oriented synthesis (DOS) core
Dual functionalization sites enable parallel library generation
Step‑1 SN2 diversification, Step‑2 Suzuki coupling; reported matrix synthesis feasibility
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